molecular formula C18H22N4O2 B4518434 N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide

N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide

Cat. No.: B4518434
M. Wt: 326.4 g/mol
InChI Key: PSVJGEYGSYJAEG-UHFFFAOYSA-N
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Description

N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclocondensation Reactions

Cyclocondensation reactions are foundational in heterocyclic chemistry for synthesizing complex structures. For instance, the condensation of ethyl 3-aryl-2-cyano-2-butenoates with benzylideneanilines, in the presence of aluminum chloride, leads to the formation of 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitriles, demonstrating the compound's role in creating nitrogen-containing heterocycles (Cholakova & Ivanov, 1988).

Antidiabetic Drug Impurity Identification

In the pharmaceutical industry, identifying and characterizing impurities in drug substances is crucial for ensuring drug safety and efficacy. A study identified seven novel impurities in Repaglinide, an antidiabetic drug, using advanced chromatographic and mass spectrometric techniques. These findings highlight the importance of analytical chemistry in drug development and safety evaluation (Kancherla et al., 2018).

Synthesis of Benzothiophenes

The use of cyanoacetamide in heterocyclic chemistry for synthesizing benzothiophenes and their derivatives showcases the compound's utility in producing molecules with potential antitumor and antioxidant activities. Such synthetic pathways underscore the importance of these compounds in medicinal chemistry research (Bialy & Gouda, 2011).

Polyimide Synthesis

The synthesis of novel aromatic polyimides from diamines, including those derived from similar structural precursors, highlights the compound's role in the development of materials with high thermal stability and specific mechanical properties. This application is crucial in materials science, especially for high-performance polymers (Butt et al., 2005).

Metal-Catalyzed C–H Bond Functionalization

The synthesis and characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, and its potential for metal-catalyzed C–H bond functionalization, demonstrate the compound's relevance in organic synthesis and catalysis research (Al Mamari & Al Lawati, 2019).

Properties

IUPAC Name

N-[2-[1-(1-amino-1-oxopropan-2-yl)-3,6-dihydro-2H-pyridin-5-yl]ethyl]-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(17(20)23)22-9-3-5-14(12-22)7-8-21-18(24)16-6-2-4-15(10-16)11-19/h2,4-6,10,13H,3,7-9,12H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVJGEYGSYJAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCC=C(C1)CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide
Reactant of Route 4
N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.